Enhanced Lipophilicity: XLogP3 Comparison Between N-(4-Tritylphenyl)thiourea and Simple N-Phenylthioureas
N-(4-Tritylphenyl)thiourea exhibits a computed partition coefficient (XLogP3) of 5.8, which is approximately 5 log units higher than that of the unsubstituted parent compound N-phenylthiourea (XLogP3 ≈ 0.7) and substantially higher than N-(4-methylphenyl)thiourea (XLogP3 ≈ 1.5) [1][2]. This large difference reflects the lipophilic contribution of the trityl group and indicates that the target compound will preferentially partition into non-polar phases relative to simpler N-aryl thioureas [1].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.8 |
| Comparator Or Baseline | N-Phenylthiourea (XLogP3 ≈ 0.7); N-(4-Methylphenyl)thiourea (XLogP3 ≈ 1.5) |
| Quantified Difference | ΔXLogP3 ≈ +5.1 vs. N-phenylthiourea; ΔXLogP3 ≈ +4.3 vs. N-(4-methylphenyl)thiourea |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) for the neutral species [1]. |
Why This Matters
The >100,000-fold predicted difference in octanol/water partitioning directly impacts extraction efficiency, chromatographic retention, and the molecule’s suitability for non-aqueous reaction media, making N-(4-tritylphenyl)thiourea the preferred choice when high organic-phase affinity is required.
- [1] PubChem Compound Summary for CID 2765757, N-(4-tritylphenyl)thiourea. National Center for Biotechnology Information (NCBI). Accessed 04 May 2026. View Source
- [2] PubChem Compound Summary for CID 103282, N-Phenylthiourea (XLogP3 = 0.7). National Center for Biotechnology Information (NCBI). Accessed 04 May 2026. View Source
